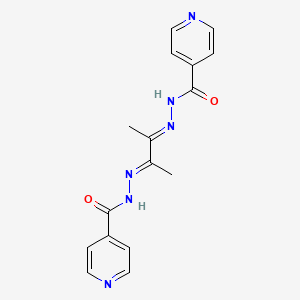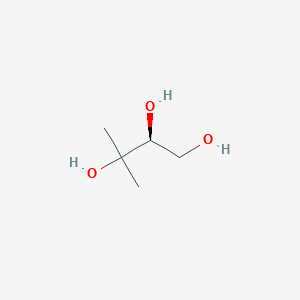
(2S)-3-Methylbutane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Methylbutane-1,2,3-triol: is an organic compound with the molecular formula C5H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Methylbutane-1,2,3-triol can be achieved through several methods. One common approach involves the reduction of 3-methyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-methyl-2-butanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-3-Methylbutane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of alkanes.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 3-Methyl-2-butanone or 3-methylbutanal.
Reduction: 3-Methylbutane.
Substitution: 3-Methylbutane-1,2,3-trichloride.
Applications De Recherche Scientifique
(2S)-3-Methylbutane-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which (2S)-3-Methylbutane-1,2,3-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral nature also allows it to interact selectively with chiral centers in biological molecules, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
(2R)-3-Methylbutane-1,2,3-triol: The enantiomer of (2S)-3-Methylbutane-1,2,3-triol.
1,2,3-Butanetriol: A similar compound with a different carbon chain structure.
Glycerol: A trihydroxy compound with a similar functional group arrangement but different carbon backbone.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of three hydroxyl groups on a branched carbon chain. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
86562-72-3 |
|---|---|
Formule moléculaire |
C5H12O3 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
(2S)-3-methylbutane-1,2,3-triol |
InChI |
InChI=1S/C5H12O3/c1-5(2,8)4(7)3-6/h4,6-8H,3H2,1-2H3/t4-/m0/s1 |
Clé InChI |
QFZITDCVRJQLMZ-BYPYZUCNSA-N |
SMILES isomérique |
CC(C)([C@H](CO)O)O |
SMILES canonique |
CC(C)(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


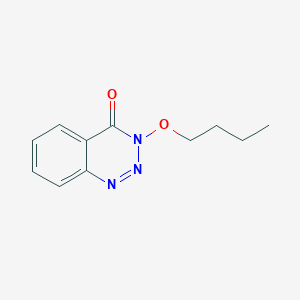
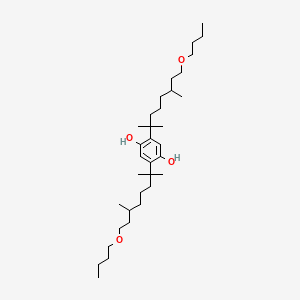

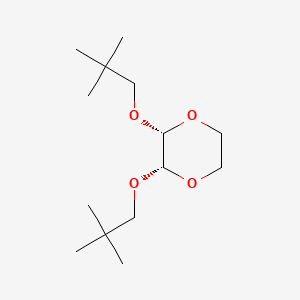


![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
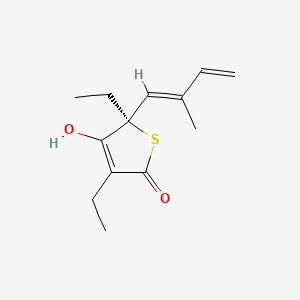
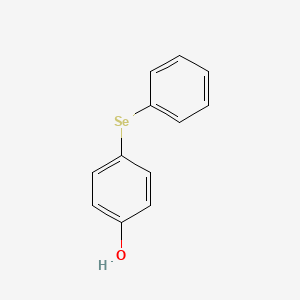
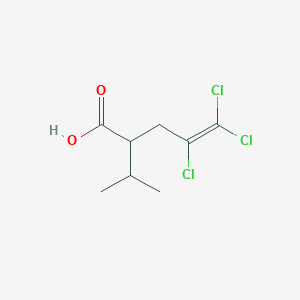
silane](/img/structure/B14413000.png)

![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
